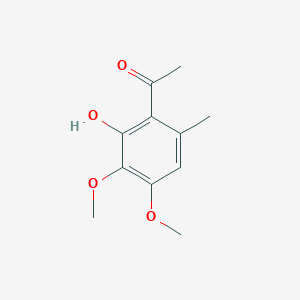
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone can be synthesized through the reaction of acetyl chloride with 3,4,5-trimethoxytoluene in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in ethyl ether at room temperature or in refluxing methylene chloride, yielding the desired product with a moderate yield of 67% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process mentioned above can be scaled up for larger production. The use of common reagents and relatively mild reaction conditions makes it feasible for industrial applications.
化学反応の分析
Types of Reactions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
科学的研究の応用
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone has several applications in scientific research, including:
作用機序
The mechanism of action of 3.4-Dimethoxy-2-hydroxy-6-methylacetophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
- 3,4-Dimethoxyacetophenone
- 4-Hydroxy-3-methylacetophenone
Uniqueness
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its antioxidant properties, making it a valuable compound for research in various fields .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-5-8(14-3)11(15-4)10(13)9(6)7(2)12/h5,13H,1-4H3 |
InChIキー |
CLBDCDJWWOVREB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



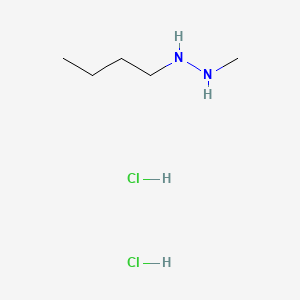
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
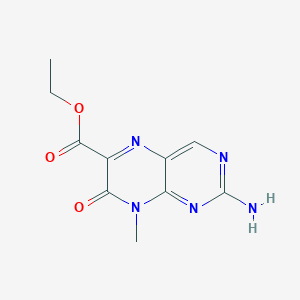
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
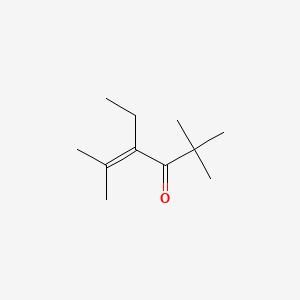
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
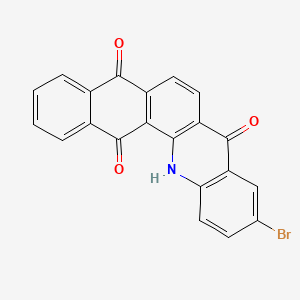
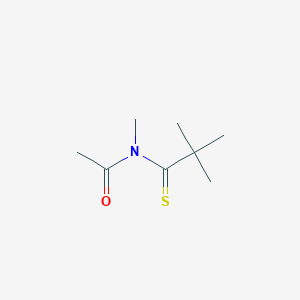
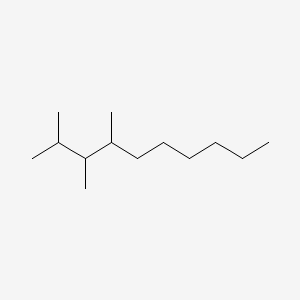
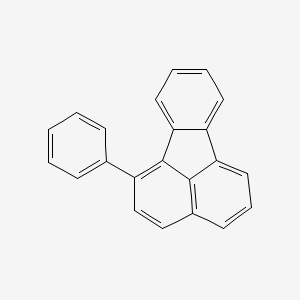
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)

